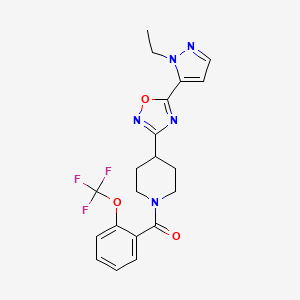
(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone is a synthetic chemical with potential applications in various scientific fields. Its unique structure features multiple functional groups, including a pyrazole, oxadiazole, piperidine, and a trifluoromethoxy phenyl moiety, contributing to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Formation of the 1-ethyl-1H-pyrazol-5-yl fragment through cyclization reactions involving appropriate hydrazine and diketone derivatives.
Step 2: Synthesis of the 1,2,4-oxadiazole ring via condensation reactions involving amidoximes and carboxylic acid derivatives.
Step 3: Coupling of the 1-ethyl-1H-pyrazol-5-yl and 1,2,4-oxadiazole fragments using appropriate linking strategies such as N-alkylation.
Step 4: Introduction of the piperidine ring through nucleophilic substitution reactions.
Step 5: Attachment of the trifluoromethoxy phenyl group via Friedel-Crafts acylation reactions.
Industrial Production Methods
Industrial production typically involves scaling up the above synthetic routes with optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidative transformations, particularly at the pyrazole and piperidine rings.
Reduction: Reduction reactions may target the oxadiazole ring, leading to the formation of amines or amides.
Substitution: The trifluoromethoxy phenyl moiety and the piperidine ring can be substituted with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, Grignard reagents, and various nucleophiles.
Major Products
Oxidation can lead to the formation of ketones or carboxylic acids.
Reduction typically yields amines or partially hydrogenated derivatives.
Substitution results in derivatives with modified functional groups on the phenyl or piperidine rings.
Scientific Research Applications
Chemistry
This compound serves as a versatile intermediate in the synthesis of complex molecules due to its multiple reactive sites. It is used in the development of novel catalysts and ligands for various chemical reactions.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule, with studies focusing on its interactions with enzymes and receptors.
Medicine
The compound is being explored for its therapeutic potential, particularly as an anti-inflammatory, analgesic, or antimicrobial agent. Its ability to modulate specific molecular pathways makes it a candidate for drug development.
Industry
In industrial applications, the compound is used as a building block for the production of advanced materials, including polymers and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes, receptors, and ion channels. Its multi-functional structure allows it to participate in various biochemical pathways. For instance, the pyrazole and oxadiazole rings may inhibit certain enzymes by binding to their active sites, while the piperidine ring may interact with receptor proteins to modulate their activity.
Comparison with Similar Compounds
Unique Features
Multifunctional Structure: Combines several reactive moieties in one molecule.
Diverse Reactivity: Can undergo a wide range of chemical reactions.
Biological Activity: Potential for multiple therapeutic applications.
Similar Compounds
(4-(5-(1-Methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)(2-methoxyphenyl)methanone
(4-(5-(1-Propyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone
These similar compounds share structural elements with the target compound but differ in their specific substituents, leading to variations in their chemical reactivity and biological activity.
Properties
IUPAC Name |
[4-[5-(2-ethylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]-[2-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N5O3/c1-2-28-15(7-10-24-28)18-25-17(26-31-18)13-8-11-27(12-9-13)19(29)14-5-3-4-6-16(14)30-20(21,22)23/h3-7,10,13H,2,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYKQOREDMGBTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C2=NC(=NO2)C3CCN(CC3)C(=O)C4=CC=CC=C4OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
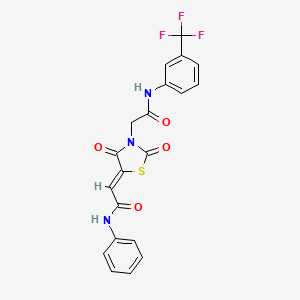
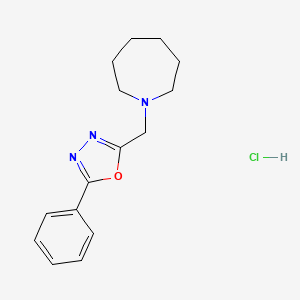

![(2,6-dimethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2743309.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide](/img/structure/B2743310.png)
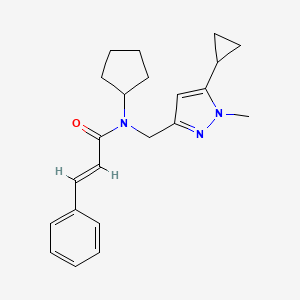
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone](/img/structure/B2743313.png)
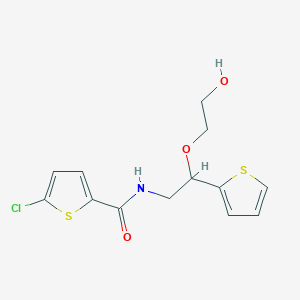
![N-(2,5-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2743315.png)
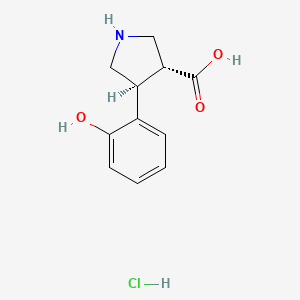
![4-chloro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2743319.png)
![1-[2-(Ethylsulfanyl)phenyl]ethan-1-one](/img/structure/B2743321.png)
![(E)-1-(1-(3-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)propyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2743323.png)
![5,6-dimethyl-3-phenyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2743325.png)
